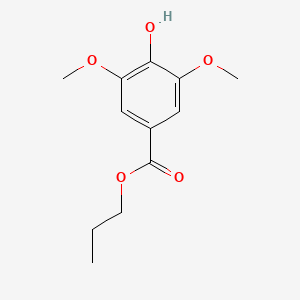
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is a chemical compound with the molecular formula C12H16O5 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methoxy groups on the benzene ring, as well as a propyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid or 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its preservative properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its antioxidant activity by scavenging free radicals. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular enzymes and receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Syringic acid: 3,5-Dimethoxy-4-hydroxybenzoic acid, known for its antioxidant properties.
Vanillic acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and fragrance industries.
Gallic acid: 3,4,5-Trihydroxybenzoic acid, known for its strong antioxidant activity.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is unique due to the presence of both hydroxy and methoxy groups, which enhance its antioxidant properties. The propyl ester group also contributes to its lipophilicity, making it more suitable for applications in lipid-based formulations.
Properties
CAS No. |
72684-97-0 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
propyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H16O5/c1-4-5-17-12(14)8-6-9(15-2)11(13)10(7-8)16-3/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
KQLGOZBHTFMGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















